molecular formula C10H12FNO B3222511 (3S)-3-(4-fluorophenyl)morpholine CAS No. 1213512-87-8

(3S)-3-(4-fluorophenyl)morpholine

Cat. No.: B3222511
CAS No.: 1213512-87-8
M. Wt: 181.21 g/mol
InChI Key: VURZDWDKDQRYTJ-SNVBAGLBSA-N
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Description

Significance of the Morpholine (B109124) Core in Privileged Heterocyclic Architectures

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of bioactive molecules. jchemrev.comresearchgate.net Its prevalence in numerous approved drugs and experimental therapeutic agents has led to its classification as a "privileged scaffold". sci-hub.seresearchgate.netnih.gov This distinction arises from the ring's advantageous physicochemical, biological, and metabolic properties. sci-hub.senih.gov

The morpholine moiety's utility in medicinal chemistry is multifaceted. jchemrev.comnih.gov It can enhance the potency of a molecule, improve its pharmacokinetic profile, and act as a versatile scaffold for directing substituents into optimal positions for biological activity. nih.govacs.orgnih.gov The presence of the weak basic nitrogen and the opposing oxygen atom imparts a unique pKa value and conformational flexibility, which can improve a compound's solubility in blood and its ability to cross the blood-brain barrier. acs.orgnih.gov

The incorporation of a morpholine ring into a drug candidate can lead to several desirable outcomes:

Increased Potency: The morpholine oxygen can form crucial hydrogen bonds with biological targets. sci-hub.se

Improved Pharmacokinetics: The moiety can prolong the plasma half-life of a drug and enhance its oral absorption. sci-hub.se

Reduced Toxicity: In some cases, the selection of a morpholine ring has been based on the superior pharmacokinetic and reduced toxicity profiles it offers. sci-hub.se

Versatility in Synthesis: The morpholine ring is a readily accessible synthetic building block that can be easily introduced into molecules. sci-hub.senih.gov

The broad spectrum of biological activities associated with morpholine-containing compounds, including anticancer, anti-inflammatory, and antiemetic effects, further underscores its importance in drug discovery. jchemrev.comresearchgate.netsci-hub.se

Table of Marketed Drugs Containing the Morpholine Scaffold
DrugTherapeutic UseContribution of the Morpholine Moiety
Gefitinib AnticancerProlongs the mean terminal plasma half-life. sci-hub.se
Aprepitant AntiemeticContributes to increased potency by reducing basicity compared to a piperidine (B6355638) analog. sci-hub.sewikipedia.org
Rivaroxaban AnticoagulantThe keto-morpholine group contributes to inhibitory activity and allows for sufficient oral absorption. sci-hub.se
Linezolid AntibioticSelected for the reduced toxicity and superior pharmacokinetic profile it offered. sci-hub.se
Phendimetrazine Appetite SuppressantA key component of the pharmacophore. lifechemicals.com
Reboxetine AntidepressantA central feature of the molecule's structure. lifechemicals.com

Stereo-Configurational Aspects of (3S)-3-(4-fluorophenyl)morpholine in Chiral Synthesis

The introduction of a substituent onto the morpholine ring, as in this compound, introduces chirality, a critical consideration in modern drug design. The specific three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on a molecule's biological activity. The (3S) configuration of this particular compound is of significant interest in chiral synthesis.

Chiral building blocks are essential for the synthesis of enantiomerically pure drugs. nih.govresearchgate.net The use of a single enantiomer can lead to a drug with higher potency, greater selectivity, and a better safety profile compared to its racemic mixture. The synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts is a key technique in this field. nih.govresearchgate.net

The synthesis of chiral molecules often relies on the use of chiral building blocks, chiral catalysts, or resolution of racemic mixtures. nih.govresearchgate.net The development of efficient and stereoselective synthetic routes to compounds like this compound is an active area of research, driven by the demand for enantiomerically pure pharmaceuticals.

Contextual Role of this compound as a Key Chiral Building Block and Intermediate

This compound and its derivatives have emerged as crucial chiral building blocks and key intermediates in the synthesis of several important pharmaceutical agents. researchgate.netglpbio.comresearchgate.net Its primary application is in the construction of more complex molecules where the specific stereochemistry of the morpholine ring is essential for biological activity.

A prominent example of its use is in the synthesis of the antiemetic drug Aprepitant. wikipedia.orgresearchgate.netnih.gov Aprepitant, used for the prevention of chemotherapy-induced nausea and vomiting, features a substituted morpholine core. wikipedia.orgnih.gov The synthesis of Aprepitant relies on the use of a chiral morpholine intermediate, with this compound derivatives being central to this process. researchgate.netresearchgate.net The stereochemistry at the 3-position of the morpholine ring in Aprepitant is critical for its activity as a neurokinin-1 (NK1) receptor antagonist. wikipedia.orgnih.gov

The synthesis of Aprepitant involves the coupling of the chiral morpholine fragment with other key components. wikipedia.org The development of efficient and practical methods for the preparation of enantiomerically pure this compound derivatives has been a significant focus of research to support the large-scale production of this important drug. researchgate.net

The utility of this compound extends beyond Aprepitant, serving as a versatile scaffold for the development of other bioactive compounds. Its defined stereochemistry and the presence of the fluorophenyl group make it an attractive starting material for the synthesis of new chemical entities with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(4-fluorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURZDWDKDQRYTJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Electronic Characteristics of 3s 3 4 Fluorophenyl Morpholine and Its Derivatives

Conformational Analysis and Stereoisomeric Considerations

The morpholine (B109124) ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, typically adopts a chair conformation to minimize steric strain. In the case of 3-substituted morpholines, the substituent can occupy either an axial or an equatorial position. For (3S)-3-(4-fluorophenyl)morpholine, the chair conformation is the most stable, with the 4-fluorophenyl group preferentially occupying the equatorial position to minimize 1,3-diaxial interactions. This preference is a general principle observed in substituted cyclohexanes and related heterocyclic systems.

Computational studies and experimental data from related 3-aryl-morpholine systems suggest that the energy barrier for ring inversion between the two chair conformations is a key parameter in understanding the molecule's dynamic behavior. The equatorial preference of the aryl substituent is generally strong, meaning that at room temperature, the population of the conformer with the axial 4-fluorophenyl group is expected to be very low.

Spectroscopic Characterization Techniques for Stereochemical Assignment

The definitive assignment of the stereochemistry of chiral molecules like this compound relies on a combination of spectroscopic techniques and, where possible, X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the conformation of morpholine rings. In the ¹H NMR spectrum, the coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which are characteristic of axial or equatorial positions. For the chair conformation, large coupling constants (typically 8-13 Hz) are observed between axial-axial protons, while smaller coupling constants (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. The chemical shifts of the morpholine ring protons are also sensitive to the anisotropic effect of the 4-fluorophenyl ring, further aiding in structural assignment.

The following table summarizes the key spectroscopic methods used for stereochemical assignment of substituted morpholines:

Spectroscopic TechniqueInformation Provided for Stereochemical Assignment
¹H NMR - Proton chemical shifts indicating the electronic environment.- Coupling constants (J-values) revealing dihedral angles and thus proton orientation (axial/equatorial).- Nuclear Overhauser Effect (NOE) for determining through-space proximity of protons.
¹³C NMR - Chemical shifts of carbon atoms, which are sensitive to their steric and electronic environment.
¹⁹F NMR - Chemical shift and coupling to nearby protons can confirm the presence and position of the fluorine atom.
X-ray Crystallography - Unambiguous determination of the solid-state conformation, including bond lengths, bond angles, and stereochemistry.
Circular Dichroism (CD) - Differentiates between enantiomers based on their differential absorption of left and right circularly polarized light.

Influence of Fluorine Substitution on Molecular Properties

Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the phenyl ring. However, fluorine can also participate in a resonance effect (+R) by donating a lone pair of electrons to the aromatic system. For fluorine, the inductive effect generally outweighs the resonance effect. This alteration of the electronic landscape of the phenyl ring can influence the molecule's interactions with biological targets.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes. Replacing a hydrogen atom with fluorine at a potential site of metabolism can block oxidative metabolic pathways, thereby increasing the metabolic stability and half-life of a drug candidate. For this compound, the fluorine at the C4 position of the phenyl ring can prevent para-hydroxylation, a common metabolic transformation for phenyl-containing compounds.

The following table summarizes the influence of the 4-fluoro substituent on the molecular properties of the phenylmorpholine scaffold:

Molecular PropertyEffect of 4-Fluoro SubstitutionRationale
Electron Density of Phenyl Ring DecreasedStrong inductive electron withdrawal (-I effect) by the electronegative fluorine atom.
Lipophilicity IncreasedThe hydrophobic nature of the fluorine atom increases the molecule's affinity for non-polar environments.
Metabolic Stability IncreasedThe strong C-F bond can block potential sites of oxidative metabolism, such as para-hydroxylation.

Computational and Theoretical Investigations of 3s 3 4 Fluorophenyl Morpholine Chemistry

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of (3S)-3-(4-fluorophenyl)morpholine. These calculations provide a detailed picture of its electronic landscape and reactivity.

DFT calculations are frequently employed to determine the electronic structure of morpholine (B109124) derivatives. researchgate.net These studies involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various molecular orbitals and electronic properties. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov

Table 1: Representative Quantum Chemical Reactivity Descriptors for a Phenyl-substituted Heterocycle Note: This data is illustrative of typical values obtained for structurally related compounds through DFT calculations and may not represent the exact values for this compound.

ParameterValueDescription
HOMO Energy ~ -6.5 eVIndicates the molecule's capacity to donate electrons.
LUMO Energy ~ -1.5 eVIndicates the molecule's capacity to accept electrons.
HOMO-LUMO Gap ~ 5.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov
Electronegativity (χ) ~ 4.0 eVMeasures the power of an atom or group to attract electrons.
Chemical Hardness (η) ~ 2.5 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω) ~ 3.2 eVA measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

Computational studies are critical for understanding complex reaction mechanisms. The synthesis of the 3-(4-fluorophenyl)morpholine (B2824144) moiety, particularly through hydrogenation, has been a subject of such investigations. researchgate.net Kinetic studies of the stepwise hydrogenation process have revealed unusual reaction profiles. researchgate.net

For instance, during the synthesis of related compounds, a notable buildup of a reactive imine intermediate has been observed. researchgate.net This accumulation can lead to a significant increase in the reaction rate towards the end of the process. researchgate.net DFT calculations can be used to model the potential energy surface of the reaction, identifying transition states and intermediates. This allows researchers to evaluate different mechanistic possibilities and rationalize the observed kinetics. For example, computational models can help explain why the reduction of the imine intermediate might be inhibited under certain conditions, leading to its accumulation before its final conversion to the desired morpholine product. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations extend beyond static electronic properties to explore the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules.

The three-dimensional structure of this compound is not rigid. The morpholine ring can adopt various conformations, and the orientation of the 4-fluorophenyl substituent can vary. Molecular modeling techniques are used to explore this conformational landscape and identify the most stable, low-energy structures. nih.gov

For six-membered heterocyclic rings like morpholine, the "chair" conformation is typically the most stable. In this conformation, substituents can be in either an "axial" or "equatorial" position. Computational energy calculations consistently show that large substituents, such as the 4-fluorophenyl group, preferentially occupy the pseudo-equatorial position to minimize steric hindrance. nih.gov This finding is crucial for understanding how the molecule presents itself for interaction with, for example, a biological receptor. nih.gov Programs can be used to systematically rotate bonds and calculate the energy of each resulting conformer, generating a map of the conformational energy landscape. nih.gov

In silico methods, especially molecular docking, are used to predict and analyze how a molecule like this compound might bind to a biological target, such as a protein's active site. mdpi.com These simulations place the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations, calculating a "docking score" that estimates the binding affinity. mdpi.com

Studies on structurally similar morpholine derivatives have shown that the morpholine ring and its substituents can form key interactions that stabilize the ligand-protein complex. nih.gov The morpholine oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively. organic-chemistry.org The 4-fluorophenyl group can engage in hydrophobic interactions and potentially halogen bonds with amino acid residues in the binding pocket. mdpi.com Molecular dynamics (MD) simulations can further refine these docked poses, providing insight into the stability of the interactions over time and the conformational changes that may occur upon binding. nih.gov

Table 2: Common Molecular Interactions for Phenyl-Morpholine Scaffolds in Protein Binding Sites Note: This table summarizes typical interactions observed in molecular docking studies of various morpholine-containing compounds.

Interaction TypeMolecular Moiety InvolvedPotential Interacting Protein Residue
Hydrogen Bond Morpholine Oxygen/NitrogenSerine, Tyrosine, Aspartate, Histidine mdpi.comnih.gov
Hydrophobic Interaction Phenyl RingLeucine, Valine, Phenylalanine, Tryptophan mdpi.com
π-π Stacking Phenyl RingTyrosine, Phenylalanine, Tryptophan
Halogen Bond Fluorine AtomCarbonyl oxygens, electron-rich residues

Structure Activity Relationship Sar Studies and in Vitro Biological Modulatory Potential of 4 Fluorophenyl Morpholine Derivatives

Exploration of Molecular Targets and Ligand Interactions In Vitro

Derivatives of (4-fluorophenyl)morpholine have been investigated for their ability to interact with a variety of biological targets, including enzymes and receptors. These studies have revealed a rich pharmacology, with specific substitution patterns leading to potent and selective modulation of these targets.

Carbonic Anhydrase-II (CA-II) Inhibition:

The inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes, has therapeutic applications in various conditions, including glaucoma and cancer. mdpi.com Recent studies have explored the potential of morpholine-based thiazoles as CA-II inhibitors. In one such study, a series of morpholine-based thiazoles were synthesized and evaluated for their inhibitory activity against bovine CA-II, which is often used in preliminary studies due to its high resemblance to human CA-II. rsc.org The results indicated that substitutions on the 4-phenyl moiety of the thiazole (B1198619) ring significantly influenced the inhibitory potency. For instance, derivatives with a 4-para-nitrophenyl substitution exhibited greater potency (IC₅₀ range of 14–20 μM) compared to those with an unsubstituted 4-phenyl ring (IC₅₀ range of 24–46 μM). rsc.org The electron-withdrawing nature of the nitro group was suggested to enhance the molecule's hydrophobicity and lipophilicity, thereby improving its interaction with the enzyme's active site. rsc.org Conversely, derivatives with a 4-para-chlorophenyl substitution showed the least inhibitory activity. rsc.org

Another study focused on 4-anilinoquinazoline-based benzenesulfonamides, where a compound featuring a 4-fluorophenyl group (4-((6-(4-fluorophenyl)quinazolin-4-yl)amino)benzenesulfonamide) was synthesized. nih.gov While this specific compound was not directly tested, other derivatives in the series demonstrated potent inhibition of the hCA II isoform, with the most active compound showing an inhibitory constant (Kᵢ) of 2.4 nM. nih.gov This highlights the potential of incorporating the 4-fluorophenyl moiety within sulfonamide-based scaffolds to achieve potent CA-II inhibition.

PI3Kα Kinase Inhibition:

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is frequently observed in cancer. mdpi.com Consequently, PI3Kα is a key target for anticancer drug development. A series of 4-morpholino-2-phenylquinazolines and their derivatives have been evaluated as inhibitors of PI3K p110α. nih.gov Within this series, a thieno[3,2-d]pyrimidine (B1254671) derivative demonstrated potent inhibitory activity with an IC₅₀ value of 2.0 nM and was found to be selective for p110α over other PI3K isoforms. nih.gov

Further research on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety also explored their PI3Kα inhibitory potential. mdpi.com Structure-activity relationship studies revealed that compounds with electron-withdrawing groups, such as chloro, fluoro, or bromo, on the benzene (B151609) ring at the C-4 position exhibited enhanced antitumor activity compared to those with electron-donating groups. mdpi.com The most promising compound in this series showed moderate inhibitory activity against the PI3Kα enzyme. mdpi.com

Monoamine Oxidase-B (MAO-B) Inhibition:

Monoamine oxidase-B is a key enzyme in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. frontiersin.org A study of morpholine-based chalcones identified several potent MAO-B inhibitors. nih.gov One unsubstituted derivative, 1-(4-morpholinophenyl)prop-2-en-1-one, was found to be a particularly potent inhibitor of MAO-B with an IC₅₀ value of 0.030 µM. nih.gov This compound exhibited high selectivity for MAO-B over MAO-A. nih.gov

Another study investigated a series of oxygenated chalcones and found that 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one (B14873072) displayed the best MAO-B inhibitory potential. nih.gov Molecular docking studies suggested that the p-ethoxy moiety of this compound fits into the aromatic cage of the MAO-B active site. nih.gov

Compound ClassTarget EnzymeKey FindingsIC₅₀/Kᵢ ValuesReference
Morpholine-based thiazolesCarbonic Anhydrase-II4-para-nitrophenyl substitution enhances potency.IC₅₀: 14-20 μM rsc.org
4-Anilinoquinazoline-based benzenesulfonamidesCarbonic Anhydrase-IIA related derivative showed high potency.Kᵢ: 2.4 nM (for most active derivative) nih.gov
4-Morpholino-2-phenylquinazolinesPI3Kα kinaseA thieno[3,2-d]pyrimidine derivative was a potent and selective inhibitor.IC₅₀: 2.0 nM nih.gov
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidinesPI3Kα kinaseElectron-withdrawing groups on the phenyl ring improved activity.Moderate inhibition mdpi.com
Morpholine-based chalconesMAO-BUnsubstituted derivative showed high potency and selectivity.IC₅₀: 0.030 µM nih.gov
Oxygenated chalconesMAO-B1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one was a potent inhibitor.Not specified nih.gov

The P2Y12 receptor is a crucial component in platelet activation and aggregation, making it a prime target for antiplatelet therapies. nih.gov Research has identified a novel antagonist containing a morpholine (B109124) moiety by screening libraries of commercially available compounds. nih.gov One such compound, 6-[(4-dimethylamino-phenyl)-morpholin-4-yl-methyl]-benzo nih.govnih.govdioxol-5-ol, was found to selectively inhibit the binding of radioligands to the P2Y12 receptor with IC₅₀ values of 15.5 μM and 8.3 μM for [³H]-2-MesADP and [³H]ADP, respectively. nih.gov These findings suggest that the morpholine scaffold can serve as a basis for the development of new P2Y12 receptor antagonists. nih.govresearchgate.net

CompoundTarget ReceptorBinding AssayIC₅₀ ValueReference
6-[(4-dimethylamino-phenyl)-morpholin-4-yl-methyl]-benzo nih.govnih.govdioxol-5-olP2Y12[³H]-2-MesADP15.5 μM nih.gov
[³H]ADP8.3 μM

Positional and Substituent Effects on Biological Activity In Vitro

The biological activity of (4-fluorophenyl)morpholine derivatives is highly dependent on the nature and position of substituents on both the phenyl and morpholine rings. e3s-conferences.org As discussed in the context of enzyme inhibition, the electronic properties of substituents play a critical role. For CA-II and PI3Kα kinase inhibitors, electron-withdrawing groups on the phenyl ring, such as nitro and halo groups, have been shown to enhance inhibitory potency. rsc.orgmdpi.com This is often attributed to the modulation of the compound's electronic distribution and its ability to form favorable interactions within the target's binding site.

In the case of MAO-B inhibitors, the substitution pattern on the chalcone (B49325) scaffold was found to be crucial. nih.gov Surprisingly, the unsubstituted 1-(4-morpholinophenyl) prop-2-en-1-one was the most potent MAO-B inhibitor in its series, suggesting that for some targets, a less substituted scaffold may be optimal for fitting into the active site. nih.gov

The introduction of a fluorine atom itself has significant implications for biological activity. The strategic placement of fluorine can alter a molecule's metabolic stability and binding affinity. For example, in a series of tetrahydroquinoline derivatives, the placement of fluorine and trifluoromethyl groups was found to be optimal for achieving high anticancer activity while reducing toxicity. nih.gov

Stereochemical Dependence of Biological Activity in Defined Biological Systems

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological properties. While direct comparative studies on the enantiomers of (3S)-3-(4-fluorophenyl)morpholine are not extensively reported in the reviewed literature, the importance of stereochemistry in related structures is well-established.

The drug Aprepitant, an antiemetic, contains a (2R,3S)-2-((R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy)-3-(4-fluorophenyl)morpholino]methyl) core structure. wikipedia.org The specific stereochemistry at the three chiral centers is critical for its activity as a neurokinin-1 (NK₁) receptor antagonist. wikipedia.org This underscores the principle that for a molecule to exert a specific biological effect, its stereoisomers must be correctly oriented to interact with the chiral environment of the biological target.

Furthermore, a PubChem entry for (2R)-4-Ethyl-2-(3-fluorophenyl)morpholine indicates that specific enantiomers of this class of compounds are being synthesized and studied, implying an interest in their distinct biological profiles. epa.gov The differential activity of stereoisomers can arise from various factors, including differences in binding affinity for the target, metabolic stability, and transport across biological membranes.

Applications of 3s 3 4 Fluorophenyl Morpholine As a Versatile Chemical Synthon

Role as a Chiral Building Block in the Synthesis of Complex Heterocycles

The most prominent application of (3S)-3-(4-fluorophenyl)morpholine is as a key chiral building block in the synthesis of complex heterocyclic drugs. researchgate.net Its pre-defined stereochemistry is crucial for building molecules with precise spatial orientations necessary for interacting with biological targets like enzymes and receptors.

A primary example of its utility is in the synthesis of Aprepitant , a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. wikipedia.org The structure of Aprepitant contains a complex morpholine (B109124) core with three contiguous chiral centers. wikipedia.org The synthesis relies on using the enantiomerically pure this compound synthon to set one of these critical stereocenters correctly.

In a streamlined, environmentally improved synthesis developed by Merck, the process involves coupling the this compound core with other complex fragments. wikipedia.org The synthesis of the core itself can be achieved through methods like asymmetric hydrogenation. researchgate.net Once the chiral morpholine derivative is obtained, it serves as the foundation for constructing the final, highly substituted drug molecule. The fluorophenyl group of the synthon is a key structural feature of the final Aprepitant molecule. wikipedia.org

Table 1: Key Synthetic Application of this compound

Starting SynthonTarget MoleculeType of SynthesisSignificance
This compoundAprepitantMulti-step synthesis of a complex heterocycleServes as a crucial chiral building block to establish the correct stereochemistry required for biological activity as an NK-1 receptor antagonist. researchgate.netwikipedia.org

Utilization in Scaffold-Based Library Design for Chemical Biology Research

In chemical biology and drug discovery, scaffold-based library design is a powerful strategy for exploring chemical space and identifying novel bioactive compounds. This approach involves using a core molecular structure (a scaffold) and systematically decorating it with a variety of chemical groups to generate a library of related molecules for biological screening.

The this compound moiety is an excellent candidate for such a scaffold. Its inherent drug-like properties, derived from the morpholine ring, make it a favorable starting point for creating compounds with good pharmacokinetic profiles. nih.govglpbio.com The secondary amine within the morpholine ring provides a convenient chemical handle for diversification, allowing for the attachment of a wide range of substituents through reactions like acylation, alkylation, and reductive amination.

By using this compound as a scaffold, chemists can generate libraries of compounds that maintain the core's defined stereochemistry and fluorophenyl group while exploring the impact of different substituents on biological activity. This approach is particularly valuable for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are correlated with changes in its biological effects. nih.gove3s-conferences.org The knowledge gained from screening such libraries can accelerate the discovery of new lead compounds for various therapeutic targets. nih.gov

Development of Molecular Probes and Investigative Tools for Biological Pathways

Molecular probes are specialized molecules designed to detect, visualize, or perturb specific biological molecules or processes within living systems. e3s-conferences.org The structural features of this compound make it a promising starting point for the design of such investigative tools.

The fluorine atom is a particularly valuable feature. As fluorine-19 is a nucleus with a spin of ½ and 100% natural abundance, it can be detected by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the development of ¹⁹F NMR probes to study drug-protein interactions or monitor metabolic processes without the background noise inherent in proton (¹H) NMR.

Furthermore, the morpholine core can be functionalized to introduce reporter groups, such as fluorophores or affinity tags, transforming the parent molecule into a probe. For instance, related morpholine-containing compounds have been investigated as apoptosis inducers, with studies examining their effects on mitochondrial membrane potential and caspase-3 activity. nih.gov While this compound itself may not be the final probe, its chiral and fluorinated structure provides a robust foundation for creating derivatives designed to investigate specific biological pathways, such as cell signaling or apoptosis, with high precision. nih.govresearchgate.net

Future Directions and Emerging Research Avenues in 3s 3 4 Fluorophenyl Morpholine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of morpholine (B109124) derivatives, including chiral aryl-morpholines like (3S)-3-(4-fluorophenyl)morpholine, is undergoing a significant transformation driven by the principles of green chemistry. The goal is to develop methods that are not only efficient and high-yielding but also environmentally benign, reducing waste and avoiding hazardous reagents. scirea.org

Historically, the construction of the morpholine ring often required multi-step sequences. A common route involved the reaction of a 1,2-amino alcohol with chloroacetyl chloride to form an amide, followed by cyclization and a subsequent reduction step using powerful reagents like boron or aluminum hydrides. This traditional approach is often inefficient and generates significant chemical waste. chemrxiv.org

A major innovation in this area is the development of a one or two-step, redox-neutral protocol for morpholine synthesis from 1,2-amino alcohols. chemrxiv.orgnih.gov This modern approach utilizes inexpensive and readily available reagents, primarily ethylene (B1197577) sulfate (B86663) and a base such as potassium tert-butoxide (tBuOK). nih.gov The key to this methodology is the clean and selective monoalkylation of the starting amine by ethylene sulfate, which then undergoes an intramolecular cyclization to form the morpholine ring. chemrxiv.orgnih.gov

The benefits of this green synthetic route are substantial:

Reduced Waste: The protocol can be a one or two-step process, significantly reducing the number of operations, solvent usage, and purification steps compared to traditional three-step methods. nih.gov

High Yield and Scalability: The reaction is reported to be high-yielding and has been successfully demonstrated on a large scale (>50g), indicating its industrial applicability. chemrxiv.orgnih.gov

Versatility: The method is effective for a wide array of morpholines with various substituents, making it applicable for the synthesis of complex chiral derivatives. nih.gov

Further research in this area is exploring the use of novel catalytic systems, including nanoscale and magnetically separable catalysts, to facilitate morpholine synthesis under even milder, solvent-free conditions, further enhancing the sustainability of producing these valuable scaffolds. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Morpholine Scaffolds
FeatureTraditional Method (e.g., Chloroacetyl Chloride)Green Method (e.g., Ethylene Sulfate)
Number of Steps Typically 3 (Amide formation, Cyclization, Reduction)1 or 2 (Alkylation and Cyclization)
Key Reagents Chloroacetyl chloride, Hydride reducing agentsEthylene sulfate, tBuOK
Process Type Not redox-neutral (requires separate reduction step)Redox-neutral
Environmental Impact Higher waste generation, use of hazardous reagentsLower waste, use of less hazardous reagents
Scalability Can be complex to scaleDemonstrated scalability

Chemoinformatic Approaches for Scaffold-Based Design and Optimization

The this compound structure serves as an exemplary scaffold for computational and chemoinformatic-driven drug design. As a privileged structure, the morpholine core is known to confer favorable pharmacokinetic properties and provides a rigid framework for orienting substituents to interact with biological targets. nih.gov Modern computational chemistry offers powerful tools to rationally design and optimize new derivatives based on this core. nih.gov

A key chemoinformatic strategy is scaffold-based design . This begins with the computational representation of the core structure, often as a "Murcko scaffold," which includes the ring systems and linkers. nih.gov From this starting point, several computational avenues are pursued:

Virtual Library Enumeration: Algorithms can generate vast virtual libraries by systematically adding different chemical groups to the this compound core. This allows for the exploration of a much larger chemical space than is feasible through physical synthesis alone.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target (e.g., an enzyme's active site) is known, molecular docking simulations can predict how well the virtual derivatives will bind. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and most favorable interactions. Computational modeling was instrumental in the development of mTOR inhibitors based on a morpholino pyrazolopyrimidine scaffold. wikipedia.org

Pharmacokinetic and Toxicity Prediction: Chemoinformatic tools can predict crucial drug-like properties, such as absorption, distribution, metabolism, excretion (ADME), and potential toxicity, for virtual compounds. researchgate.net This in silico screening helps eliminate candidates with poor predicted profiles before committing resources to their synthesis.

Scaffold Hopping: This advanced technique involves computationally replacing the morpholine core with other, structurally distinct scaffolds while maintaining the crucial three-dimensional arrangement of key interacting substituents. This can lead to the discovery of entirely new classes of compounds with improved properties or novel intellectual property positions. nih.gov

These computational approaches streamline the drug discovery process, making it faster, more cost-effective, and more likely to succeed by focusing laboratory efforts on the most promising candidates.

Table 2: Chemoinformatic Tools in Morpholine Derivative Design
Chemoinformatic ApproachApplication for this compound ScaffoldDesired Outcome
Virtual Screening Docking of virtual derivatives into protein binding sites.Prioritization of compounds with high predicted binding affinity.
ADME/T Prediction In silico analysis of pharmacokinetic and toxicity profiles.Early elimination of candidates with poor drug-like properties.
Scaffold Hopping Replacing the morpholine core with other isosteric ring systems.Discovery of novel chemical series with potentially improved properties.
Quantum Mechanics (QM) Calculating electronic properties and reaction energetics.Understanding ligand-receptor interactions and refining force fields for docking.

Expanding the Scope of In Vitro Target Identification for Novel Morpholine Derivatives

While the this compound scaffold is present in compounds with known biological targets, a significant future direction is the systematic exploration for entirely new applications. By creating libraries of derivatives based on this core, researchers can screen them against a wide array of biological systems to uncover novel mechanisms of action and therapeutic uses. This process is increasingly reliant on innovative in vitro target identification methods. researchgate.net

The general strategy involves synthesizing a focused library of compounds around the this compound core and then employing high-throughput screening methods. Emerging techniques for identifying the specific molecular targets of these new compounds include:

Phenotypic Screening: This approach begins by identifying a desired biological effect in a cell-based or organism-based assay (e.g., inhibition of cancer cell growth, killing a pathogen) without a priori knowledge of the target. Once an active morpholine derivative is found, subsequent deconvolution methods are used to identify the specific protein it interacts with to cause the effect.

In Vitro Evolution with Genome Sequencing (IVIEWGA): This powerful genetic method involves exposing a population of cells or microorganisms to a novel morpholine compound at concentrations that inhibit growth. nih.gov Resistant mutants that emerge are isolated, and their genomes are sequenced. The mutations often occur in the gene encoding the drug's target, directly identifying it. nih.gov

Chemoproteomics: This method uses the active morpholine compound itself as a "bait." A chemical handle is attached to the derivative, which is then incubated with a lysate of proteins from a cell. nih.gov The morpholine derivative binds to its target protein(s), and the entire complex is then "pulled down" from the lysate using the handle. The bound proteins are subsequently identified using mass spectrometry. nih.gov

Biochemical Assays: This direct approach involves screening the library of morpholine derivatives against large panels of purified proteins, such as kinases or other enzymes. wikipedia.org This can rapidly identify potent and selective inhibitors for specific targets. For example, various morpholine derivatives have been successfully identified as inhibitors of targets like mTOR kinases and carbonic anhydrase-II through such direct screening.

By combining the synthesis of novel derivatives with these advanced in vitro screening technologies, researchers can systematically map the biological activities of the this compound scaffold, unlocking its potential for new therapeutic applications.

Q & A

Q. What are the standard synthetic routes for (3S)-3-(4-fluorophenyl)morpholine, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, starting with the formation of the morpholine ring. A common approach includes reacting fluorinated aryl amines with ethylene oxide or epichlorohydrin under basic conditions (e.g., NaOH as a catalyst) . Advanced methods may introduce substituents like trifluoromethyl groups via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts such as palladium complexes for cross-coupling steps . Optimization focuses on temperature control (e.g., 60–80°C for ring closure) and solvent selection (e.g., THF or DMF) to improve yields (>70%) and purity (>98% by HPLC) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm stereochemistry (³¹P or ¹⁹F NMR for fluorinated groups) and regioselectivity .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related morpholine derivatives in studies deposited in PubChem .
  • HPLC-MS : Ensures purity (>98%) and identifies byproducts from multi-step syntheses .

Q. What physicochemical properties of this compound influence its stability in experimental settings?

The compound’s lipophilicity (logP ~2.8) and pKa (~7.1) affect solubility in aqueous buffers, necessitating cosolvents like DMSO for biological assays . The fluorophenyl group enhances metabolic stability, reducing oxidative degradation in vitro . Storage at −20°C under inert atmosphere is recommended to prevent hydrolysis of the morpholine ring .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity of this compound derivatives?

Enantiomers exhibit distinct pharmacokinetic profiles. For example, the (2R,3S)-configured analog shows 10-fold higher binding affinity to neurokinin-1 receptors compared to its (2S,3R)-counterpart, attributed to optimal spatial alignment of the fluorophenyl and trifluoromethyl groups . Chiral HPLC or enzymatic resolution methods are used to isolate active stereoisomers .

Q. What molecular targets or mechanisms are associated with this compound in pharmacological studies?

The compound interacts with enzymes (e.g., cytochrome P450 isoforms) and receptors (e.g., G-protein-coupled receptors) via π-π stacking of the fluorophenyl group and hydrogen bonding with the morpholine oxygen . In antiemetic drug analogs like fosaprepitant, it inhibits substance P binding, demonstrating IC₅₀ values <100 nM in cellular assays .

Q. How do structural modifications (e.g., substituent variations) alter the compound’s structure-activity relationship (SAR)?

  • Trifluoromethyl groups : Increase lipophilicity (logP +1.2) and plasma protein binding (>90%), enhancing in vivo half-life .
  • Chlorophenyl vs. fluorophenyl : Fluorine improves metabolic stability but reduces solubility, requiring formulation adjustments .
  • Morpholine ring substitution : N-methylation decreases CNS penetration due to increased polarity .

Q. What in vitro/in vivo discrepancies exist in pharmacological studies of this compound?

While in vitro assays show potent receptor binding (Ki <50 nM), in vivo efficacy may be limited by first-pass metabolism. For example, hepatic glucuronidation reduces bioavailability to ~40% in rodent models, necessitating prodrug strategies or co-administration with CYP3A4 inhibitors .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., serum-free vs. serum-containing media) or enantiomeric impurities. Rigorous chiral purity validation (e.g., ≥99% ee via circular dichroism) and standardized cell lines (e.g., HEK293 overexpressing target receptors) improve reproducibility .

Methodological Challenges

Q. How are advanced chromatographic techniques applied to assess enantiomeric purity?

Chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phases achieve baseline separation of enantiomers (Rs >1.5). LC-MS/MS quantifies trace impurities (<0.1%) in pharmacokinetic samples .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding modes, while QSAR analyses correlate substituent electronegativity with IC₅₀ values (R² >0.85 in training sets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.